Giripladib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

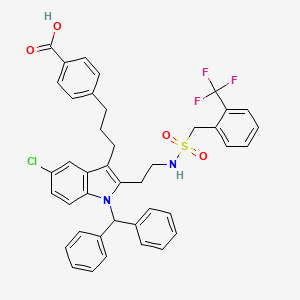

IUPAC Name |

4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHBNHIPCSPSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471130 | |

| Record name | Giripladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865200-20-0 | |

| Record name | Giripladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Giripladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIRIPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Giripladib's Impact on Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis has emerged as a key strategy in cancer therapy. Giripladib, a potent and specific inhibitor of cytosolic phospholipase A2 (cPLA2), has demonstrated anti-angiogenic properties. This technical guide provides an in-depth overview of this compound's mechanism of action in inhibiting angiogenesis, detailed experimental protocols for assessing its effects, and a summary of available quantitative data. Furthermore, this guide illustrates the key signaling pathways involved and the logical workflow of relevant experimental procedures.

Introduction: The Role of cPLA2 in Angiogenesis

Cytosolic phospholipase A2 (cPLA2) is a key enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids. These products are precursors for various bioactive lipids, including prostaglandins and leukotrienes, which are involved in inflammation and cell signaling. Emerging evidence indicates that cPLA2 plays a significant role in promoting angiogenesis.

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. The VEGF signaling pathway involves the activation of multiple downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival—key events in angiogenesis. cPLA2 has been identified as a downstream effector of the VEGF receptor, and its activation is implicated in mediating VEGF-induced angiogenic responses in endothelial cells.

This compound, as a specific inhibitor of cPLA2, presents a targeted approach to disrupt these pro-angiogenic signaling cascades.

Mechanism of Action: this compound's Inhibition of Angiogenic Signaling

This compound exerts its anti-angiogenic effects by directly inhibiting the enzymatic activity of cPLA2. This inhibition disrupts the VEGF signaling cascade at a critical juncture. Specifically, this compound has been shown to inhibit the radiation-induced phosphorylation of ERK and Akt in cultured endothelial cells.[1][2] By blocking the activation of these key downstream kinases, this compound effectively attenuates the cellular processes essential for the formation of new blood vessels. The inhibition of cPLA2 by this compound leads to a reduction in endothelial cell proliferation, migration, and the ability to form capillary-like structures.[3]

Signaling Pathway Diagram

Caption: this compound inhibits angiogenesis by blocking cPLA2 activation downstream of VEGFR.

Quantitative Data on the Anti-Angiogenic Effects of cPLA2 Inhibition

While specific quantitative data for this compound's anti-angiogenic effects are not extensively published, studies on other potent cPLA2 inhibitors provide valuable insights into the expected efficacy.

| Assay Type | cPLA2 Inhibitor | Cell Type | Key Findings | Reference |

| Proliferation Assay | Pyrrolidine-1 | HUVEC | Dose-dependent inhibition of proliferation. | [4] |

| Tube Formation Assay | Pyrrolidine-1 | HUVEC | Tubule length reduced to 32.8 ± 4.8% of controls. | [5] |

| Enzyme Inhibition | ASB14780 | Human Whole Blood | IC50 value of 0.020 µM. | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to assess the anti-angiogenic potential of compounds like this compound.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation rate of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

96-well plates

-

BrdU Cell Proliferation ELISA Kit

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

The following day, replace the medium with fresh EGM containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Assess cell proliferation using a BrdU incorporation assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of endothelial cells.

Materials:

-

HUVECs

-

EGM with 2% FBS

-

6-well plates

-

200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed HUVECs in 6-well plates and grow to a confluent monolayer.

-

Create a "wound" in the monolayer by gently scraping with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with EGM containing 2% FBS and different concentrations of this compound or a vehicle control.

-

Capture images of the wounds at 0 hours and after a defined period (e.g., 12-24 hours).

-

Quantify the wound closure by measuring the area of the cell-free gap at each time point using image analysis software.

-

Calculate the percentage of migration inhibition compared to the vehicle control.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

EGM

-

Matrigel Basement Membrane Matrix

-

96-well plates

-

Microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM containing different concentrations of this compound or a vehicle control.

-

Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel.

-

Incubate the plate for 4-18 hours at 37°C and 5% CO₂.

-

Visualize the formation of tube-like structures using a microscope and capture images.

-

Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

Express the results as a percentage of inhibition relative to the vehicle control.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's anti-angiogenic effects in vitro.

Conclusion

This compound, through its specific inhibition of cPLA2, presents a promising therapeutic strategy for targeting angiogenesis. Its mechanism of action, centered on the disruption of the VEGF signaling cascade and subsequent inhibition of ERK and Akt phosphorylation, effectively hinders key endothelial cell functions required for neovascularization. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and quantitative evaluation of this compound and other cPLA2 inhibitors as anti-angiogenic agents. Further research to generate specific quantitative data for this compound in these assays will be crucial for its clinical development in oncology and other angiogenesis-dependent diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial cell proliferation is enhanced by low dose non-thermal plasma through fibroblast growth factor-2 release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Giripladib and its Interaction with ERK and Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Giripladib, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), has garnered significant interest for its therapeutic potential in a range of diseases, including osteoarthritis and various cancers. Its mechanism of action, centered on the inhibition of arachidonic acid release, has profound implications for downstream signaling pathways critical to cell proliferation, survival, and inflammation. This technical guide provides a comprehensive overview of this compound's interaction with two pivotal signaling cascades: the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways. Emerging evidence demonstrates that this compound can attenuate the phosphorylation, and thus the activation, of both ERK and Akt. This guide will delve into the mechanistic underpinnings of this interaction, present available quantitative data, detail relevant experimental protocols, and visualize the complex signaling networks involved.

Introduction to this compound and its Target: cPLA2α

This compound is an indole-based small molecule inhibitor that specifically targets the alpha isoform of cytosolic phospholipase A2 (cPLA2α). cPLA2α is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA). AA is a precursor to a wide array of bioactive lipids, collectively known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are potent mediators of inflammation, pain, and fever. By inhibiting cPLA2α, this compound effectively curtails the production of these pro-inflammatory molecules.

The ERK and Akt Signaling Pathways: Central Regulators of Cellular Processes

The ERK (MAPK) and PI3K/Akt signaling pathways are fundamental intracellular cascades that govern a multitude of cellular functions, including growth, proliferation, survival, and differentiation.

-

The Ras-Raf-MEK-ERK Pathway: This cascade is typically initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of Ras, which in turn activates a kinase cascade comprising Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, promoting cell cycle progression and proliferation.

-

The PI3K/Akt Pathway: Activation of this pathway, often also triggered by growth factors, leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Phosphorylated Akt (p-Akt) plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and in regulating cell growth and metabolism.

Dysregulation of both the ERK and Akt pathways is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.

This compound's Interaction with ERK and Akt Phosphorylation

Recent findings have illuminated a direct link between this compound's inhibition of cPLA2α and the modulation of ERK and Akt signaling. The primary mechanism is believed to be the reduction of arachidonic acid and its metabolites, which can act as signaling molecules to activate these pathways.

One key finding indicates that this compound inhibits the radiation-induced increase of phosphorylated ERK and phosphorylated Akt in endothelial cells. Furthermore, studies on the broader role of cPLA2α have shown that its inhibition can lead to a decrease in the phosphorylation of ERK and downstream effectors of the Akt pathway, such as mTOR. In the context of hepatocellular carcinoma, cPLA2α has been implicated in mediating cellular transitions through the PI3K/Akt/ERK pathway, suggesting that its inhibition would disrupt these processes. In breast cancer, blockage of cPLA2α has been shown to sensitize cancer cells to chemotherapy by suppressing both ERK and mTOR (a downstream target of Akt) signaling.[1]

Quantitative Data on the Inhibition of ERK and Akt Phosphorylation

While direct IC50 values for this compound's inhibition of ERK and Akt phosphorylation are not yet widely published, the available information strongly suggests a dose-dependent effect. The following table summarizes the known inhibitory concentrations of this compound against its primary target, cPLA2α, which is the upstream event leading to the modulation of ERK and Akt signaling. Further research is needed to quantify the precise dose-response relationship for ERK and Akt phosphorylation.

| Compound | Target | IC50 Value | Cell Line/System | Reference |

| This compound | cPLA2α | Not specified | Endothelial Cells | [2] |

Note: This table will be updated as more specific quantitative data on this compound's effects on ERK and Akt phosphorylation becomes available.

Signaling Pathway Visualizations

To elucidate the intricate relationships between this compound, cPLA2α, and the ERK and Akt signaling pathways, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

The following is a detailed methodology for assessing the impact of this compound on ERK and Akt phosphorylation, based on standard Western blotting techniques.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., breast cancer cell lines MDA-MB-231, hepatocellular carcinoma cell lines).

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for cancer cell lines, EGM-2 for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture media to achieve the desired final concentrations.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) and incubate for the desired time period (e.g., 1, 6, 24 hours). In some experimental setups, cells may be stimulated with a growth factor (e.g., EGF, VEGF) or exposed to radiation to induce ERK and Akt phosphorylation, with or without pre-treatment with this compound.

Protein Extraction

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA protein assay kit.

Western Blotting

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C with gentle agitation. A loading control antibody, such as anti-GAPDH or anti-β-actin, should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

References

The Discovery and Development of Giripladib (PLA-695): A cPLA2α Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Giripladib (PLA-695) is a potent and selective, indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal in the inflammatory cascade through the liberation of arachidonic acid from membrane phospholipids. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical investigations that have explored its therapeutic potential, primarily in osteoarthritis and its emerging role in oncology. This document includes detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of the associated signaling pathways to serve as a valuable resource for the scientific community.

Introduction

Inflammation is a complex biological response implicated in a myriad of diseases, including arthritis, cardiovascular conditions, and cancer. A key initiating step in the inflammatory process is the release of arachidonic acid (AA) from cell membranes, which is primarily catalyzed by the enzyme cytosolic phospholipase A2α (cPLA2α). This enzymatic action unleashes a cascade of events, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Consequently, the inhibition of cPLA2α has been a significant focus of drug discovery efforts aimed at developing novel anti-inflammatory therapeutics.

This compound (PLA-695) emerged from these efforts as a potent and specific inhibitor of cPLA2α.[1] Its development was driven by the hypothesis that targeting this upstream enzyme in the inflammatory pathway could offer a more profound and broader anti-inflammatory effect compared to downstream targets like cyclooxygenases (COXs). Initially investigated for inflammatory conditions such as osteoarthritis, the therapeutic potential of this compound has since been explored in other areas, notably as a radiosensitizing agent in cancer therapy.[2] This guide will delve into the scientific journey of this compound, from its chemical origins to its biological characterization and clinical evaluation.

Medicinal Chemistry and Structure-Activity Relationship (SAR)

This compound belongs to a class of indole-based inhibitors of cPLA2α. The core indole scaffold serves as a crucial pharmacophore for binding to the enzyme. Structure-activity relationship (SAR) studies on this class of compounds have revealed several key structural features that govern their potency and selectivity.

Key SAR insights for indole-based cPLA2α inhibitors include:

-

Indole Core: The indole nucleus is essential for activity, providing a key interaction with the enzyme's active site.

-

Substituents on the Indole Ring: Modifications at various positions of the indole ring have been explored to optimize potency, selectivity, and pharmacokinetic properties.

-

Side Chains: The nature and length of the side chains attached to the indole core significantly influence the inhibitory activity. These chains often contain acidic functional groups that are important for interacting with key residues in the cPLA2α active site.

While specific SAR data for this compound's development is proprietary, the general principles derived from related indole derivatives have guided the optimization of this class of inhibitors.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects through the direct inhibition of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a calcium-dependent enzyme that selectively hydrolyzes the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid.

The inhibition of cPLA2α by this compound leads to the suppression of the production of arachidonic acid and its subsequent downstream metabolites, including prostaglandins and leukotrienes. This blockade of the eicosanoid pathway forms the basis of this compound's anti-inflammatory properties.

Furthermore, this compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Specifically, it has been observed to inhibit the radiation-induced phosphorylation of Extracellular Signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) in endothelial cells.[5][6][7] This suggests that this compound's mechanism of action extends beyond simple anti-inflammation and involves the modulation of critical cellular signaling cascades.

Signaling Pathways

The inhibition of cPLA2α by this compound has significant downstream effects on intracellular signaling pathways. The following diagram illustrates the central role of cPLA2α and the impact of its inhibition by this compound.

Caption: Mechanism of action of this compound in inhibiting the cPLA2α pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro cPLA2α Activity Assay (Radiolabeled Arachidonate Release)

This assay measures the enzymatic activity of cPLA2α by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.[1][6][8]

Materials:

-

Recombinant human cPLA2α enzyme

-

1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]AA-PC)

-

Phosphatidylcholine (PC)

-

Triton X-100

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mg/mL BSA, 10 mM CaCl₂, 2 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Scintillation cocktail and counter

Procedure:

-

Substrate Preparation: Prepare small unilamellar vesicles (SUVs) by mixing [¹⁴C]AA-PC and unlabeled PC in a suitable organic solvent. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in the assay buffer and sonicate to clarity.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the prepared SUV substrate, and the desired concentration of this compound (or DMSO for control).

-

Enzyme Addition: Initiate the reaction by adding the recombinant cPLA2α enzyme to the reaction mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quench buffer (e.g., a solution containing EDTA to chelate calcium).

-

Extraction of Released [¹⁴C]Arachidonic Acid: Add an organic solvent (e.g., heptane) to the reaction mixture to extract the released radiolabeled fatty acid. Vortex and centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control samples. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro cPLA2α activity assay.

Rat Whole Blood Assay for cPLA2α Inhibition

This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a more physiologically relevant matrix.[3][9]

Materials:

-

Freshly drawn heparinized whole blood from rats

-

Lipopolysaccharide (LPS) or other suitable stimulant

-

This compound (or other test compounds) dissolved in DMSO

-

ELISA kit for Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2

-

Centrifuge

Procedure:

-

Blood Collection: Collect whole blood from rats into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor: Aliquot the whole blood into microcentrifuge tubes. Add various concentrations of this compound or DMSO (vehicle control) and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Add a stimulant such as LPS to induce an inflammatory response and activate cPLA2α.

-

Incubation: Incubate the blood samples for a defined period (e.g., 4-24 hours) at 37°C.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

TXB2 Measurement: Measure the concentration of TXB2 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TXB2 production by this compound compared to the vehicle control. Determine the IC50 value.

Western Blot Analysis of ERK and Akt Phosphorylation

This assay is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.[2][7]

Materials:

-

Cultured cells (e.g., endothelial cells)

-

This compound

-

Stimulant (e.g., radiation, growth factors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound for a specified time before adding a stimulant (if applicable).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Assay Type | Species | IC50 | Reference(s) |

| cPLA2α Enzyme Assay | Human | 5 nM | [3] |

| Rat Whole Blood Assay (TXB2 release) | Rat | 110 nM | [3] |

Table 2: Preclinical Efficacy of this compound

| Animal Model | Species | Endpoint | Result | Reference(s) |

| Rat Carrageenan-Induced Paw Edema | Rat | Reduction in paw edema | Efficacious | [3] |

| Rat Carrageenan Air Pouch | Rat | Reduction in inflammatory markers | Efficacious | [3] |

| Lung Cancer Xenograft (with radiation) | Mouse | Tumor growth delay | Significant delay | [2][7] |

| Lung Cancer Xenograft (with radiation) | Mouse | Reduced tumor vasculature | Significant reduction | [2] |

Table 3: Clinical Trial Information for this compound (NCT00396955)

| Phase | Condition | Status | Key Information | Reference(s) |

| Phase II | Osteoarthritis of the Knee | Terminated | A study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo. The trial was terminated due to a failure to differentiate from the standard of care with naproxen because of gastroenterologic effects. Detailed quantitative efficacy and safety data are not publicly available. | [3][10] |

Conclusion

This compound (PLA-695) is a well-characterized, potent inhibitor of cPLA2α with demonstrated preclinical efficacy in models of inflammation and cancer. Its development highlights the therapeutic potential of targeting the upstream regulation of the arachidonic acid cascade. While its clinical development for osteoarthritis was halted due to gastrointestinal side effects, the insights gained from its investigation continue to be valuable for the field of drug discovery. The exploration of this compound as a radiosensitizing agent in oncology represents a promising new avenue for this compound. This technical guide provides a comprehensive resource for researchers interested in the science behind this compound and the broader field of cPLA2α inhibition.

References

- 1. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of selected indole derivatives with phospholipase A₂: in silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Giripladib: A Technical Guide to its Role in Inhibiting Radiation-Induced Cellular Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizing radiation is a cornerstone of cancer therapy, primarily exerting its cytotoxic effects through the induction of DNA damage. However, the efficacy of radiotherapy can be limited by the intrinsic and acquired radioresistance of tumor cells and the tumor microenvironment. Emerging evidence highlights the critical role of specific signaling pathways in mediating cellular responses to radiation, offering novel targets for therapeutic intervention. This technical guide provides an in-depth analysis of Giripladib (also known as PLA-695), a specific inhibitor of cytosolic phospholipase A2 (cPLA2), and its function in modulating radiation-induced cellular responses. This document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction: The Challenge of Radioresistance

The therapeutic effect of ionizing radiation is largely attributed to its ability to induce complex DNA damage, particularly double-strand breaks, in cancer cells.[1][2] This damage triggers a cellular cascade known as the DNA Damage Response (DDR), which can lead to cell cycle arrest, senescence, or apoptosis.[3] However, many tumors develop mechanisms to evade the cytotoxic effects of radiation, leading to treatment failure.[1] This radioresistance can be multifactorial, involving enhanced DNA repair capabilities, alterations in cell death pathways, and protective responses within the tumor microenvironment, particularly the tumor vasculature.[4]

Recent research has identified the activation of pro-survival signaling pathways as a key mechanism of radioresistance.[5] One such pathway is initiated by the activation of cytosolic phospholipase A2 (cPLA2) in response to radiation.[6]

This compound: A Specific Inhibitor of cPLA2

This compound is an indole-based potent and specific inhibitor of cytosolic phospholipase A2 (cPLA2).[7] cPLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids, which are precursors for a variety of bioactive lipid mediators.[6]

Mechanism of Action: Inhibition of Radiation-Induced Pro-Survival Signaling

Ionizing radiation triggers the activation of cPLA2 in endothelial cells, which constitute the lining of blood vessels within the tumor microenvironment.[6] This activation leads to the production of lysophosphatidylcholine (LPC) and arachidonic acid (AA).[6] These lipid mediators then stimulate pro-survival signaling cascades, including the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Akt (also known as Protein Kinase B).[6][8] The activation of the ERK and Akt pathways promotes the proliferation and survival of endothelial cells, contributing to the maintenance of the tumor vasculature and thereby enhancing tumor radioresistance.[5][6]

This compound exerts its radiosensitizing effects by specifically inhibiting cPLA2, thereby blocking the initial step in this pro-survival signaling cascade. By preventing the radiation-induced activation of ERK and Akt in the tumor vasculature, this compound enhances the efficacy of radiotherapy.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (PLA-695) in combination with ionizing radiation (IR).

Table 1: Effect of this compound on Radiation-Induced Protein Phosphorylation in Endothelial Cells

| Treatment | Phospho-ERK1/2 Levels (Relative to Control) | Phospho-Akt Levels (Relative to Control) | Cell Line |

| Control (Sham IR) | 1.0 | 1.0 | HUVEC |

| IR (3 Gy) | Increased | Increased | HUVEC |

| This compound (300 nM) + IR (3 Gy) | Reduced to baseline | Reduced to baseline | HUVEC |

Data synthesized from Thotala et al., 2013.[8]

Table 2: Effect of this compound on Radiation-Induced Changes in Cell Proliferation and Viability

| Cell Line | Treatment | Outcome Measure | Result |

| HUVEC | This compound (300 nM) + IR (3 Gy) | Proliferation | Significant reduction compared to IR alone |

| bEND3 | This compound (300 nM) + IR (3 Gy) | Proliferation | Significant reduction compared to IR alone |

| LLC | This compound (300 nM) + IR (3 Gy) | Proliferation | Significant reduction compared to IR alone |

| A549 | This compound (300 nM) + IR (3 Gy) | Proliferation | Significant reduction compared to IR alone at 72h and 96h[8] |

| LLC | This compound (300 nM) + IR (3 Gy) | Cell Death (Annexin V) | Enhanced cell death compared to IR alone |

| A549 | This compound (300 nM) + IR (3 Gy) | Cell Death (Annexin V) | Enhanced cell death compared to IR alone |

Data synthesized from Thotala et al., 2013.[8]

Table 3: Effect of this compound on Radiation-Induced Tumor Cell Invasion

| Cell Line | Treatment | Reduction in Invasion (compared to control) |

| LLC | IR (3 Gy) | Not specified |

| LLC | This compound (300 nM) | 63% |

| LLC | This compound (300 nM) + IR (3 Gy) | Further reduction than IR alone |

| A549 | IR (3 Gy) | 30% |

| A549 | This compound (300 nM) | 58% |

| A549 | This compound (300 nM) + IR (3 Gy) | 37% further reduction than IR alone |

Data synthesized from Thotala et al., 2013.[8]

Table 4: In Vivo Efficacy of this compound in Combination with Radiation in NSCLC Mouse Models

| Tumor Model | Treatment | Outcome Measure | Result |

| LLC Heterotopic | This compound + IR | Tumor Growth Delay | Significant delay compared to IR alone |

| A549 Heterotopic | This compound + IR | Tumor Growth Delay | Significant delay compared to IR alone; 50% of mice tumor-free |

| LLC Heterotopic | This compound + IR | Tumor Vasculature | Reduced tumor vasculature |

| A549 Heterotopic | This compound + IR | Tumor Vasculature | Reduced tumor vasculature |

| LLC Dorsal Skin Fold | This compound + IR | Tumor Blood Vessels | Enhanced destruction of tumor blood vessels |

Data synthesized from Thotala et al., 2013.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of this compound's role in inhibiting radiation-induced cellular responses, based on the study by Thotala et al. (2013).[8]

Cell Culture and Reagents

-

Cell Lines:

-

Human umbilical vein endothelial cells (HUVEC)

-

Mouse brain endothelial cells (bEND3)

-

Lewis lung carcinoma (LLC)

-

Human non-small cell lung cancer (A549)

-

-

Culture Conditions: Cells are maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

This compound (PLA-695) Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 300 nM).

Irradiation Procedure

-

Cells are irradiated at room temperature using a cesium-137 gamma-ray source at a specified dose rate. A typical dose for in vitro experiments is 3 Gy. For in vivo studies, tumors are locally irradiated.

Western Immunoblot Analysis for Protein Phosphorylation

-

Cell Lysis: Following treatment with this compound and/or irradiation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with this compound (300 nM) for 45 minutes prior to irradiation (3 Gy).

-

MTS Reagent Addition: At specified time points (e.g., 24, 48, 72, 96 hours) post-treatment, MTS reagent is added to each well according to the manufacturer's instructions.

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

Matrigel Invasion Assay

-

Chamber Preparation: Transwell inserts with an 8-µm pore size are coated with Matrigel and allowed to solidify.

-

Cell Seeding: Cells (e.g., 5 x 10^4) are resuspended in serum-free medium and seeded into the upper chamber of the Transwell inserts. The lower chamber contains medium with 10% FBS as a chemoattractant.

-

Treatment: Cells are pre-treated with this compound (300 nM) for 45 minutes before irradiation (3 Gy).

-

Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed and stained with crystal violet. The number of invading cells is counted under a microscope in several random fields.

In Vivo Tumor Xenograft Studies

-

Animal Models: Athymic nude mice (nu/nu) are typically used.

-

Tumor Cell Implantation: LLC or A549 cells (e.g., 1 x 10^6 cells in PBS) are injected subcutaneously into the flank of the mice.

-

Treatment Protocol: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation. This compound is administered via an appropriate route (e.g., oral gavage) daily, and tumors are locally irradiated.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers, and calculated using the formula: (length x width²)/2.

-

Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study, at which point tumors can be excised for further analysis (e.g., immunohistochemistry for vascular markers).

Dorsal Skin Fold Chamber Model

-

Chamber Implantation: A dorsal skin fold chamber is surgically implanted on the back of the mice, providing a window to observe the tumor microvasculature in real-time.

-

Tumor Cell Implantation: A small fragment of tumor tissue or a suspension of tumor cells is implanted into the chamber.

-

Treatment and Imaging: Once the tumor is established and vascularized, mice are treated with this compound and/or radiation. The tumor vasculature can be visualized and quantified using intravital microscopy.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound's Action

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Dorsal skinfold chamber model and intravital fluorescence microscopy [bio-protocol.org]

- 4. Towards novel radiosensitizing agents: the role of cytosolic PLA2α in combined modality cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytosolic Phospholipase A2: Targeting Cancer through the Tumor Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytosolic PhospholipaseA2 Inhibition with PLA-695 Radiosensitizes Tumors in Lung Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. snapcyte.com [snapcyte.com]

- 8. Cytosolic PhospholipaseA2 Inhibition with PLA-695 Radiosensitizes Tumors in Lung Cancer Animal Models | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Giripladib Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Giripladib (also known as PLA-695 and WAY-196022) in various animal models based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to evaluate the therapeutic potential of this cytosolic phospholipase A2 (cPLA2) inhibitor.

Overview of this compound

This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. It has been investigated in preclinical animal models for its therapeutic potential in various inflammatory conditions, including arthritis and cancer.

Quantitative Data Summary

The following table summarizes the available quantitative data on this compound dosage and administration in different animal models. It is important to note that specific details for some models are not publicly available in the reviewed literature.

| Animal Model | Species | Indication | Dosage | Administration Route | Frequency | Reference |

| Lung Cancer (Xenograft) | Mouse | Cancer | 10 mg/kg | Intraperitoneal (i.p.) | Three times per week | Thotala D, et al. (2013) |

| Rheumatoid Arthritis | Mouse | Inflammation | Not Specified | Not Specified | Not Specified | Lamothe J, et al. (2008) |

| Carrageenan-Induced Paw Edema | Rat | Inflammation | Orally effective (dosage not specified) | Oral (p.o.) | Not Specified | [1] |

| Carrageenan-Induced Air Pouch | Rat | Inflammation | Orally effective (dosage not specified) | Oral (p.o.) | Not Specified | [1] |

Experimental Protocols

Protocol for Intraperitoneal Administration of this compound in a Mouse Lung Cancer Model

This protocol is based on the methodology described by Thotala D, et al. in their 2013 study on the radiosensitizing effects of this compound in lung cancer animal models.

Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model of lung cancer.

Materials:

-

This compound (PLA-695)

-

Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)

-

Sterile syringes and needles (e.g., 27-gauge)

-

Lung cancer cells for xenograft implantation

-

Immunocompromised mice (e.g., nude mice)

Procedure:

-

Animal Model: Establish lung cancer xenografts by subcutaneously injecting a suspension of lung cancer cells into the flank of immunocompromised mice. Allow tumors to reach a palpable size before initiating treatment.

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

For administration, dilute the stock solution to the final desired concentration (e.g., for a 10 mg/kg dose) using a vehicle solution. A common vehicle formulation for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. The final concentration of the working solution will depend on the dosage and the injection volume. For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the working solution concentration would be 2 mg/mL.

-

-

Administration:

-

Administer this compound at a dosage of 10 mg/kg via intraperitoneal (i.p.) injection.

-

The injection should be performed carefully to avoid puncturing internal organs.

-

-

Treatment Schedule:

-

Administer the this compound solution three times per week.

-

-

Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Observe the overall health and body weight of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.

Experimental Workflow for In Vivo Efficacy Testing of this compound

Caption: General workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols: Preparation of Giripladib Stock Solution for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giripladib (also known as PLA-695) is a potent and specific indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] This enzyme plays a crucial role in the inflammatory process by catalyzing the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of various pro-inflammatory eicosanoids. By inhibiting cPLA2α, this compound effectively blocks this pathway. It is utilized in research for conditions such as osteoarthritis, breast cancer, and as a potential radiosensitizer in lung cancer models.[1][2] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and use of this compound solutions.

Quantitative Data Summary

Key properties of solid this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 745.25 g/mol | [1][2] |

| Chemical Formula | C₄₁H₃₆ClF₃N₂O₄S | [2] |

| Purity | >99% | [1] |

| Appearance | White to light yellow solid | [2] |

| Solubility in DMSO | Up to 125 mg/mL (167.73 mM) | [2] |

| Storage (Powder) | 3 years at -20°C | [1][2] |

Experimental Protocols

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Sterile, nuclease-free polypropylene cryovials for aliquoting

-

Analytical balance

-

Vortex mixer

-

Bath sonicator

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

This protocol provides instructions for preparing a 10 mM stock solution in DMSO, a commonly used concentration for in vitro studies.

Step 1: Calculation Before weighing, calculate the required mass of this compound using its molecular weight (745.25 g/mol ).

-

Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 745.25 g/mol = 7.45 mg

Step 2: Weighing

-

Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

-

Carefully weigh out the calculated amount (e.g., 7.45 mg) of this compound powder directly into the tube.

Step 3: Dissolution

-

Using a calibrated micropipette, add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[2]

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes to mix.

-

To ensure complete dissolution, sonicate the solution in a bath sonicator.[1] The time required may vary, but 10-15 minutes is typically sufficient. The solution should be clear and free of any visible particulates.

-

Briefly centrifuge the tube at a low speed (e.g., 3000 rpm for 1-2 minutes) to spin down any material from the cap or sides.[1]

Step 4: Aliquoting and Storage

-

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[2]

-

Store the aliquots protected from light at -80°C . Under these conditions, the stock solution is stable for at least 6 months to a year.[1][2] For short-term storage (up to one month), -20°C is also acceptable.[2]

For cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, the stock solution must be diluted to a working concentration where the final DMSO percentage in the cell culture medium is non-toxic (typically ≤ 0.5%, and ideally ≤ 0.1%).

-

Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentration for your experiment.

-

Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Always add the diluted drug solution to the cells and mix gently. Include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO used in the drug-treated wells.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for stock solution preparation.

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.

Caption: Workflow for preparing this compound stock solution.

References

Application Note: Western Blot Analysis of p-ERK and p-Akt After Giripladib Treatment

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of Giripladib on key signaling pathways.

Introduction: this compound (also known as PLA-695) is a potent and specific inhibitor of cytosolic phospholipase A2 (cPLA2).[1][2][3] The cPLA2 enzyme plays a critical role in cellular signaling by catalyzing the release of arachidonic acid from membrane phospholipids.[4][5] Arachidonic acid is a precursor to eicosanoids, which are involved in inflammation and cell signaling. Two critical downstream signaling cascades influenced by cPLA2 activity are the PI3K/Akt and MAPK/ERK pathways. These pathways are central regulators of cell proliferation, survival, differentiation, and migration.[6][7]

Constitutive activation of the PI3K/Akt and MAPK/ERK pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[5][6] Studies have shown that this compound can inhibit the phosphorylation of both ERK and Akt, key nodes in these respective pathways.[1][3] This application note provides a detailed protocol for using Western blot analysis to quantify the inhibitory effects of this compound on ERK and Akt phosphorylation in a cell-based assay.

Signaling Pathway Overview

The diagram below illustrates the proposed mechanism by which this compound inhibits the phosphorylation of Akt and ERK. This compound directly inhibits cPLA2, preventing the release of arachidonic acid and subsequently dampening the activation of downstream pro-survival signaling pathways.

Caption: this compound inhibits cPLA2, blocking Akt and ERK activation.

Data Presentation: Expected Results

Treatment of susceptible cells with this compound is expected to cause a dose-dependent decrease in the phosphorylation of both Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) without affecting the total protein levels of Akt and ERK. The data can be quantified by densitometry and expressed as a ratio of the phosphorylated protein to the total protein.

Table 1: Representative Quantitative Analysis of p-Akt and p-ERK Levels (Note: The following data are for illustrative purposes to show expected results.)

| This compound (µM) | p-Akt/Total Akt Ratio (Normalized) | % Inhibition of p-Akt | p-ERK/Total ERK Ratio (Normalized) | % Inhibition of p-ERK |

| 0 (Vehicle) | 1.00 | 0% | 1.00 | 0% |

| 0.1 | 0.85 | 15% | 0.88 | 12% |

| 1.0 | 0.45 | 55% | 0.52 | 48% |

| 5.0 | 0.15 | 85% | 0.21 | 79% |

| 10.0 | 0.08 | 92% | 0.11 | 89% |

Experimental Protocols

Experimental Workflow Diagram

The diagram below outlines the major steps for the Western blot procedure.

Caption: Standard workflow for Western blot analysis.

I. Materials and Reagents

-

Cell Culture: Appropriate cell line (e.g., endothelial, lung cancer cells), culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

This compound Stock: this compound (powder), DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycine.

-

Transfer: PVDF membrane, Methanol, Transfer buffer (Tris, Glycine, Methanol).

-

Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T.[6]

-

Wash Buffer (TBS-T): Tris-Buffered Saline with 0.1% Tween 20.[8]

-

Primary Antibodies (1:1000 dilution recommended): [6]

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (pan)

-

Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Mouse anti-p44/42 MAPK (ERK1/2)

-

Mouse anti-GAPDH (Loading Control)

-

-

Secondary Antibodies (1:2000 dilution recommended): [6]

-

Anti-rabbit IgG, HRP-linked Antibody

-

Anti-mouse IgG, HRP-linked Antibody

-

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Culture and Treatment

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Allow cells to attach and grow for 24 hours.

-

Prepare serial dilutions of this compound in serum-free media from a concentrated DMSO stock. Include a DMSO-only vehicle control.

-

Starve cells in serum-free media for 4-6 hours before treatment.

-

Remove serum-free media and add the this compound-containing media to the respective wells.

-

Incubate for the desired time (e.g., 1, 6, or 24 hours) at 37°C and 5% CO₂. If studying induced phosphorylation, add a stimulant like EGF or FGF for the last 15-30 minutes of incubation.

III. Protein Extraction and Quantification

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA Lysis Buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

IV. Western Blotting and Immunodetection

-

Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.[8]

-

Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.[6][8]

-

Incubate the membrane with the primary antibody for phospho-Akt or phospho-ERK (e.g., 1:1000 in 5% BSA/TBS-T) overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 in 5% milk/TBS-T) for 1 hour at room temperature.[6]

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Prepare the ECL substrate and apply it to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

V. Stripping and Re-probing

-

To ensure even protein loading, the membrane should be stripped and re-probed for total Akt, total ERK, and a loading control like GAPDH.[6]

-

Wash the membrane and incubate it in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash thoroughly, re-block the membrane, and proceed with the immunodetection protocol (Step IV, 5-11) using the primary antibody for the total protein or loading control.

VI. Data Analysis

-

Quantify the band intensities from the captured images using densitometry software (e.g., ImageJ).

-

For each lane, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-ERK / Total ERK).

-

Normalize these ratios to the vehicle control to determine the relative change in phosphorylation.

Logical Relationship of the Experiment

The experiment is designed to test a direct hypothesis based on the known function of this compound.

References

- 1. This compound | Phospholipase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (PLA-695) | cPLA2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Cell Migration Assays Using Giripladib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune response, and cancer metastasis. The ability to modulate cell migration is therefore of significant interest in therapeutic development. Giripladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in the production of arachidonic acid and subsequent inflammatory and signaling lipids.[1] Emerging evidence suggests that the cPLA2α signaling pathway is intricately involved in regulating cell migration, making this compound a valuable tool for research and a potential therapeutic agent for diseases characterized by aberrant cell motility.

This document provides detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. It also includes a summary of the underlying signaling pathway and data presentation guidelines.

Mechanism of Action: this compound and the cPLA2α Signaling Pathway

This compound exerts its inhibitory effect on cell migration by targeting cPLA2α. This enzyme is a key player in a signaling cascade that influences the cytoskeletal dynamics and adhesive properties of cells. Upon stimulation by various growth factors and cytokines, cPLA2α is activated and translocates to the cell membrane, where it hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is then metabolized into various bioactive lipids, such as prostaglandins and leukotrienes, which can act as signaling molecules.

The activation of cPLA2α is often downstream of receptor tyrosine kinases and G-protein coupled receptors, and its activity is linked to the phosphorylation of key signaling proteins like Extracellular signal-regulated kinase (ERK) and Akt.[2][3][4][5] Both ERK and Akt are known to be critical regulators of cell migration through their effects on the cytoskeleton, focal adhesions, and cell polarity. By inhibiting cPLA2α, this compound effectively dampens the downstream signaling events that promote cell migration.

This compound inhibits cPLA2α, blocking downstream ERK and Akt signaling to reduce cell migration.

Data Presentation

Quantitative data from cell migration assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups. The following are example templates for presenting data from Wound Healing and Transwell assays.

Table 1: Effect of this compound on Cell Migration in a Wound Healing Assay

| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) | p-value vs. Control |

| Vehicle Control (DMSO) | 0 | 95.2 ± 3.5 | - |

| This compound | 0.1 | 78.4 ± 4.1 | <0.05 |

| This compound | 1 | 52.1 ± 5.3 | <0.01 |

| This compound | 10 | 25.8 ± 3.9 | <0.001 |

*Note: The data presented in this table is illustrative and intended to serve as a template. Actual results may vary depending on the cell type and experimental conditions.

Table 2: Effect of this compound on Cell Migration in a Transwell Assay

| Treatment Group | Concentration (µM) | Number of Migrated Cells (Mean ± SD) | % Inhibition of Migration | p-value vs. Control |

| Vehicle Control (DMSO) | 0 | 254 ± 21 | 0 | - |

| This compound | 0.1 | 188 ± 15 | 26.0 | <0.05 |

| This compound | 1 | 112 ± 12 | 55.9 | <0.01 |

| This compound | 10 | 45 ± 8 | 82.3 | <0.001 |

*Note: The data presented in this table is illustrative and intended to serve as a template. Actual results may vary depending on the cell type and experimental conditions.

Experimental Protocols

The following are detailed protocols for performing wound healing and transwell migration assays to evaluate the effect of this compound.

Protocol 1: Wound Healing (Scratch) Assay

This assay is suitable for studying collective cell migration of adherent cells.

Workflow for the Wound Healing (Scratch) Assay.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips or a wound healing assay tool

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Incubate the cells at 37°C in a humidified 5% CO2 incubator.

-

-

Creating the Wound:

-

Once the cells have reached >90% confluency, aspirate the culture medium.

-

Gently wash the monolayer with PBS.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the well. Apply consistent pressure to ensure a uniform wound width.

-

Wash the wells again with PBS to remove any detached cells.

-

-

This compound Treatment:

-

Prepare different concentrations of this compound in serum-free or low-serum medium. Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.

-

Add the prepared media to the respective wells.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the wounds using a microscope at 4x or 10x magnification. This is your "Time 0" (T0) measurement. Ensure that the same field of view is captured for each well at each time point.

-

Incubate the plate at 37°C.

-

Capture images of the same wound areas at subsequent time points (e.g., 6, 12, and 24 hours).

-

-

Data Analysis:

-

Measure the area of the wound at T0 and the final time point for each condition using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Wound Area at T0 - Wound Area at Final Time) / Wound Area at T0 ] x 100

-

Perform statistical analysis to compare the wound closure between this compound-treated groups and the vehicle control.

-

Protocol 2: Transwell (Boyden Chamber) Assay

This assay is suitable for studying the chemotactic migration of both adherent and suspension cells.

Workflow for the Transwell (Boyden Chamber) Assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Chemoattractant (e.g., fetal bovine serum (FBS), specific growth factors)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Transwell inserts (e.g., 8 µm pore size for most cancer cells) and companion plates (24-well)

-

Phosphate-buffered saline (PBS)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Microscope

Procedure:

-

Preparation of Transwell Chambers:

-

Add serum-containing medium (chemoattractant) to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

-

Cell Preparation and Treatment:

-

Harvest and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10^5 to 1 x 10^6 cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

-

Cell Seeding:

-

Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period appropriate for your cell type (typically 4-24 hours).

-

-

Removal of Non-Migrated Cells:

-

Carefully remove the Transwell inserts from the plate.

-

Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

-

Fixation and Staining:

-

Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.

-

Wash the inserts with PBS.

-

Stain the cells by immersing the inserts in a staining solution for 15-30 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Using a microscope, count the number of stained, migrated cells on the bottom of the membrane in several random fields of view (e.g., 5-10 fields at 20x magnification).

-

Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader.

-

Calculate the average number of migrated cells per field for each condition and perform statistical analysis.

-

Conclusion

These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound in studying cell migration. By understanding its mechanism of action and following standardized assay procedures, scientists can generate robust and reproducible data to further elucidate the role of cPLA2α in cell motility and explore the therapeutic potential of its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cPLA2α activates PI3K/AKT and inhibits Smad2/3 during epithelial-mesenchymal transition of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy of Giripladib in Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giripladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1] Arachidonic acid is a precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are heavily implicated in the pathogenesis of rheumatoid arthritis and other inflammatory conditions. By targeting cPLA2α, this compound offers a potential therapeutic strategy to mitigate the downstream inflammatory processes that drive arthritis. These application notes provide an overview of the in vivo efficacy of this compound in preclinical arthritis models and detailed protocols for conducting similar studies. While specific quantitative data from in vivo preclinical studies on this compound is not extensively available in the public domain, this document serves as a comprehensive guide to the methodologies used to evaluate such compounds.

Mechanism of Action: cPLA2α Signaling Pathway in Arthritis

This compound exerts its anti-inflammatory effects by inhibiting the cPLA2α enzyme. The signaling pathway is initiated by pro-inflammatory stimuli, which leads to an increase in intracellular calcium (Ca2+) and activation of mitogen-activated protein kinases (MAPKs). These events trigger the translocation of cPLA2α to the cell membrane, where it hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators contribute to the cardinal signs of inflammation in arthritis, including vasodilation, increased vascular permeability, pain, and recruitment of immune cells.